![molecular formula C7HCl2F3O B022203 3-Chloro-2,4,5-trifluorobenzoyl chloride CAS No. 101513-78-4](/img/structure/B22203.png)
3-Chloro-2,4,5-trifluorobenzoyl chloride
Overview
Description
3-Chloro-2,4,5-trifluorobenzoyl chloride is a chemical compound with the molecular formula C7HCl2F3O . It has a molecular weight of 228.98 . It is used in laboratory chemicals and for the manufacture of substances for scientific research and development .
Molecular Structure Analysis
The InChI code for 3-Chloro-2,4,5-trifluorobenzoyl chloride is 1S/C7HCl2F3O/c8-4-5(11)2(7(9)13)1-3(10)6(4)12/h1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
3-Chloro-2,4,5-trifluorobenzoyl chloride is a liquid at room temperature . The compound should be stored at ambient temperature .Scientific Research Applications
Chemical Synthesis
3-Chloro-2,4,5-trifluorobenzoyl chloride is often used as a building block in chemical synthesis . Its unique structure allows it to participate in various reactions, contributing to the formation of complex molecules.
Fluoroquinolone Antibiotics
This compound may be used in the synthesis of several glycosylated derivatives of some fluoroquinolone antibiotics . Fluoroquinolones are a type of antibiotics that are widely used to treat a variety of bacterial infections.
Synthesis of Ethyl 8,9-difluoro-6-oxo-6H-benzo[c]quinolizine-5-carboxylate
It may be employed in one-pot synthesis of ethyl 8,9-difluoro-6-oxo-6H-benzo[c]quinolizine-5-carboxylate . This compound is a key intermediate in the synthesis of various pharmaceuticals.
Preparation of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate
2,3,4,5-Tetrafluorobenzoyl chloride, a compound similar to 3-Chloro-2,4,5-trifluorobenzoyl chloride, was used in the preparation of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate . This suggests that 3-Chloro-2,4,5-trifluorobenzoyl chloride could potentially be used in a similar manner.
Synthesis of N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide
2,3,4,5-Tetrafluorobenzoyl chloride was also used in the synthesis of N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide . Again, this suggests a potential application for 3-Chloro-2,4,5-trifluorobenzoyl chloride.
Safety and Hazards
This compound is classified as dangerous. It is a combustible liquid and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces. It is advised not to breathe fumes, mist, spray, or vapors. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Mechanism of Action
Target of Action
Similar compounds like 2,4,5-trifluorobenzoyl chloride have been used in the synthesis of several glycosylated derivatives of some fluoroquinolone antibiotics . This suggests that the compound might interact with biological targets in a similar manner.
Mode of Action
This suggests that 3-Chloro-2,4,5-trifluorobenzoyl chloride might interact with its targets by acylation, leading to the formation of new covalent bonds and resulting in changes to the target molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other reactive species can affect the reactivity and stability of 3-Chloro-2,4,5-trifluorobenzoyl chloride . .
properties
IUPAC Name |
3-chloro-2,4,5-trifluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F3O/c8-4-5(11)2(7(9)13)1-3(10)6(4)12/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDMMCZBIKXEJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382002 | |
Record name | 3-chloro-2,4,5-trifluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4,5-trifluorobenzoyl chloride | |
CAS RN |
101513-78-4 | |
Record name | 3-chloro-2,4,5-trifluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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